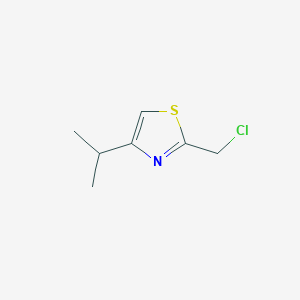
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is a heterocyclic compound containing a thiazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 4-position. Thiazoles are known for their presence in various biologically active molecules and their applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylthioacetamide with isopropylamine in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents like toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions often involve mild heating and the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-4-methyl-1,3-thiazole
- 2-(Chloromethyl)-4-ethyl-1,3-thiazole
- 2-(Chloromethyl)-4-tert-butyl-1,3-thiazole
Uniqueness
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets compared to its analogs.
Eigenschaften
Molekularformel |
C7H10ClNS |
|---|---|
Molekulargewicht |
175.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
TYAQAJHTSFPCCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CSC(=N1)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




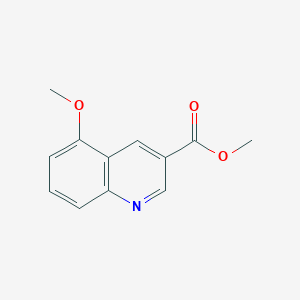
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8804429.png)
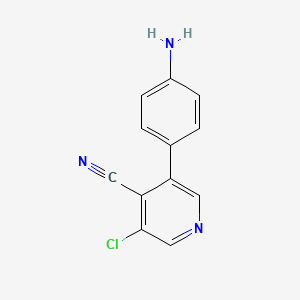
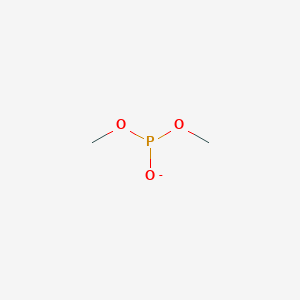
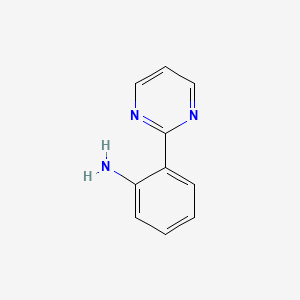
![[(4-Chloro-3-fluorophenyl)carbamoyl]formic acid](/img/structure/B8804462.png)



![N-[4-(1-benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide](/img/structure/B8804472.png)
